![molecular formula C6H12ClNO B2666223 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2197502-05-7](/img/structure/B2666223.png)

3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

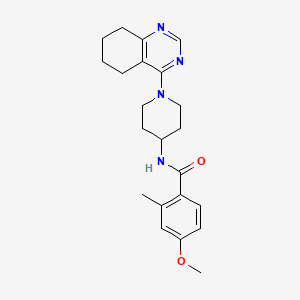

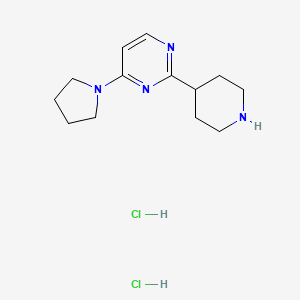

“3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2197502-05-7 . It has a molecular weight of 149.62 . The IUPAC name for this compound is 3-methoxybicyclo [1.1.1]pentan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride” is 1S/C6H11NO.ClH/c1-8-6-2-5 (7,3-6)4-6;/h2-4,7H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Synthesis Routes and Scalability

From a medicinal chemistry perspective, bicyclo[1.1.1]pentan-1-amine serves as a critical moiety. A new route for synthesizing this compound involves reducing 1-azido-3-iodobicyclo[1.1.1]pentane, offering a scalable and flexible alternative for producing bicyclo[1.1.1]pentan-1-amine derivatives (Goh et al., 2014). Additionally, a direct synthesis method from [1.1.1]propellane to 3-alkylbicyclo[1.1.1]pentan-1-amines has been reported, demonstrating the utility of magnesium amides and alkyl electrophiles for incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019).

Photochemical Applications

A photochemical formal (4 + 2)-cycloaddition approach allows the conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines, showcasing an innovative method to transform the bicyclo[1.1.1]pentane skeleton into a more complex structure. This process yields sp3-rich primary amine building blocks, enhancing the diversity of chemical structures accessible for medicinal chemistry (Harmata et al., 2021).

pH-Responsive Materials

Research into pH-responsive materials has led to the synthesis of a diblock copolymer with cadaverine side groups, demonstrating the potential for developing new materials with specific responses to environmental pH changes. This innovation could have implications for targeted drug delivery and gene therapy applications (Wang et al., 2012).

Radical Fluorination

The synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine showcases the use of radical fluorination, a technique that opens up new avenues for accessing fluorinated compounds. These compounds are increasingly important in drug discovery due to their potential for improving pharmacological properties (Goh & Adsool, 2015).

Safety and Hazards

properties

IUPAC Name |

3-methoxybicyclo[1.1.1]pentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-8-6-2-5(7,3-6)4-6;/h2-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSPRTKNILCJOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CC(C1)(C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2666142.png)

![methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2666145.png)

![3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B2666146.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2666147.png)

![1-Morpholino-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2666156.png)

![2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2666158.png)

![1-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2666162.png)

![2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2666163.png)